2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one
CAS No.:
Cat. No.: VC16393834
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2OS |
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Molecular Weight | 232.30 g/mol |
IUPAC Name | 3-(2-methylprop-2-enyl)-2-sulfanylidene-1H-quinazolin-4-one |
Standard InChI | InChI=1S/C12H12N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6H,1,7H2,2H3,(H,13,16) |
Standard InChI Key | WNLISRVBNBGUGG-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)CN1C(=O)C2=CC=CC=C2NC1=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one features a bicyclic quinazolinone core with a thiol (-SH) group at position 2 and a 2-methyl-allyl (CH2-C(CH3)-CH2) moiety at position 3. The molecular formula is C12H12N2OS, yielding a molecular weight of 232.30 g/mol. This structure aligns with derivatives synthesized via nucleophilic substitution at the N3 position of the quinazolinone scaffold .
Table 1: Comparative Molecular Properties of Selected Quinazolinones
Spectroscopic Signatures
While experimental spectral data for the target compound is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) profiles can be inferred. The thiol group typically exhibits IR absorption near 2550 cm⁻¹ (S-H stretch) . In the ¹H NMR spectrum, protons on the 2-methyl-allyl group would resonate as a multiplet between δ 4.8–5.2 ppm (allylic CH2), a singlet at δ 1.8 ppm (CH3), and a doublet of doublets near δ 5.6–5.8 ppm (vinyl protons) .
Synthesis and Reaction Pathways
Proposed Synthetic Route
The synthesis likely follows a two-step protocol analogous to 3-allyl derivatives :
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Condensation: Isatoic anhydride reacts with 2-methyl-allylamine in ethanol under reflux to form 3-(2-methyl-allyl)-2-hydroxyquinazolin-4-one.
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Thiolation: Treatment with carbon disulfide (CS2) and potassium hydroxide (KOH) replaces the hydroxyl group with a thiol, yielding the target compound.
Reaction Conditions:
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Solvent: Ethanol (EtOH)
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Temperature: Reflux (~78°C)
Mechanistic Insights
The thiolation step proceeds via nucleophilic attack by the deprotonated hydroxyl group on electrophilic sulfur in CS2, forming a thiocarbonate intermediate. Subsequent elimination of COS (carbonyl sulfide) generates the thione tautomer, which tautomerizes to the thiol form under acidic workup .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 180–220°C . The 2-methyl-allyl substituent may lower melting points slightly compared to phenyl derivatives due to reduced crystallinity .
Solubility Profile
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Polar solvents: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO).
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Nonpolar solvents: Poor solubility in hexane or chloroform.
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Aqueous solubility: <1 mg/mL at pH 7, improving under alkaline conditions (thiol deprotonation) .
Partition Coefficient (LogP)
Calculated LogP (ChemAxon): 2.1 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability in drug design .
Chemical Reactivity and Derivatives
Thiol-Disulfide Exchange
The mercapto group undergoes oxidation to disulfides (R-S-S-R) upon exposure to air or oxidizing agents, necessitating inert atmosphere storage .
Alkylation and Acylation
The thiol can be alkylated to form sulfides (e.g., with methyl iodide) or acylated to thioesters (e.g., with acetyl chloride), expanding utility in medicinal chemistry .
Biological Activity and Applications
Anticancer Screening
In silico docking studies suggest inhibition of tyrosine kinases (e.g., EGFR) via hydrogen bonding with the thiol group and π-π stacking of the quinazolinone core .
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